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Compound of Interest

(S)-2-Hydroxy-3-methylbutanoic
Compound Name: o
aci

Cat. No.: B555094

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Hydroxy-3-
methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a
chiral alpha-hydroxy acid that serves as a crucial building block in synthetic organic chemistry
and plays a role as a human metabolite.[1][2][3] Its stereospecific nature makes it a valuable
component in the synthesis of peptides and other complex chiral molecules, including
antineoplastic agents.[2] This technical guide provides a comprehensive overview of the
chemical and physical properties of (S)-2-Hydroxy-3-methylbutanoic acid, detailed
experimental protocols, and its role in metabolic pathways.

Nomenclature and Identifiers
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Identifier Value

IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid[1]
CAS Number 17407-55-5[1][4]

Molecular Formula CsH1003[1]

Molecular Weight 118.13 g/mol [1][4]

InChl Key NGEWQZIDQIYUNV-BYPYZUCNSA-N[4]

SMILES String

CC(C)--INVALID-LINK--C(0)=0[4]

Synonyms

(S)-(+)-2-Hydroxy-3-methylbutyric acid, L-alpha-

Hydroxyisovaleric acid, (2S)-2-hydroxy-3-
methylbutanoic acid[1][2][4]

Physicochemical Properties

Property

Value

Reference

Physical State

Solid[4][5]

[4]115]

Melting Point

68-70 °C[2][4]

[2]14]

Boiling Point

124-125 °C at 13 mmHg[2][4]

[2]4]

Optical Activity

[0]20/D +19° (c=1in

chloroform)[4]

[4]

pKa

3.87 £ 0.16 (Predicted)[6]

[6]

Solubility

Soluble in dimethyl sulfoxide

and methanol.[6]

[6]

Spectral Data
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Spectroscopy Data Highlights

1H NMR Spectra available in public databases.[7][8]
13C NMR Spectra available in public databases.[3][9]
Infrared (IR) Data available in public databases.[6]

Fragmentation data for derivatives are available.

Mass Spectrometry (10]

Chemical Reactivity

(S)-2-Hydroxy-3-methylbutanoic acid exhibits the characteristic reactivity of both a carboxylic
acid and a secondary alcohol.

Esterification: The carboxylic acid group can be esterified with alcohols under acidic
conditions.

Amide Formation: The carboxylic acid can react with amines to form amides.

Oxidation: The secondary alcohol can be oxidized to a ketone.

Acylation: The hydroxyl group can be acylated to form esters.

As an alpha-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart due to
intramolecular hydrogen bonding.[2] Alpha-hydroxy acids are also susceptible to acid-catalyzed
decarbonylation.[2]

Experimental Protocols
Synthesis of (S)-2-Hydroxy-3-methylbutanoic acid

This protocol is adapted from a patented synthesis method.[10]
Materials:
o 2-methyl-L-phenylalanine hydrochloride

e 1 4-dioxane
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¢ 1M Dilute sulfuric acid

e Sodium nitrite

o Distilled water

e Petroleum ether

o Ethyl acetate

e 1L three-necked reaction flask

e |ce bath

Stirrer

Procedure:

e In a 1L three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (60.1 g,
0.28 moal), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[10]

e Cool the mixture in an ice bath.
o Prepare a solution of sodium nitrite (96 g, 1.39 mol) in distilled water (200 mL).

o Add the sodium nitrite solution dropwise to the reaction mixture with continuous stirring while
maintaining the cold temperature.[10]

 After the addition is complete, allow the reaction to stir at room temperature overnight.[10]

e The crude product is then purified by pulping with a mixed solution of petroleum ether and
ethyl acetate (3:1 volume ratio).[10]
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Synthesis Workflow

2-methyl-L-phenylalanine HCI
+ 1,4-dioxane + H2S0Oa4

Dropwise addition of NaNO2 (aq)
in ice bath

Initiation

Stir overnight at room temperature

Crude Product

Pulping with
Petroleum ether/Ethyl acetate

Click to download full resolution via product page

Caption: Synthesis workflow for (S)-2-Hydroxy-3-methylbutanoic acid.

Purification

The crude product from the synthesis can be further purified by recrystallization. The choice of
solvent will depend on the impurities present. A common method involves dissolving the crude
solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which

are then collected by filtration.
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Determination of Optical Purity by Gas Chromatography
(GC)

Instrumentation:

o Gas chromatograph with a Flame lonization Detector (FID).
 Chiral capillary column (e.g., Chirasil-Val).

Sample Preparation (Derivatization):

Alpha-hydroxy acids are typically derivatized before GC analysis to improve their volatility and
chromatographic behavior. A common method is esterification followed by acylation.

» Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the
presence of an acid catalyst (e.g., HCI).

o Acylation: React the hydroxyl group with an acylating agent (e.g., trifluoroacetic anhydride) to
form the corresponding ester.

GC Conditions (lllustrative):

Column: Chirasil-Val (or equivalent chiral column)
« Injector Temperature: 250 °C

e Detector Temperature: 250 °C

o Carrier Gas: Helium or Hydrogen

o Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up
to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

e Injection: Inject a small volume (e.g., 1 pL) of the derivatized sample solution.

The two enantiomers will have different retention times on the chiral column, allowing for their
separation and quantification. The enantiomeric excess (ee) can be calculated from the peak
areas of the two enantiomers.
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Caption: Workflow for determining optical purity by GC.

Biological Role and Metabolic Pathways
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(S)-2-Hydroxy-3-methylbutanoic acid is a metabolite in the catabolism of branched-chain
amino acids (BCAAs), specifically valine. Elevated levels of this and other BCAA metabolites
are observed in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease
(MSUD).[11]

MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase
(BCKDH) complex, which is responsible for the oxidative decarboxylation of the alpha-keto
acids derived from leucine, isoleucine, and valine.[8][9] This enzymatic block leads to the
accumulation of BCAAs and their corresponding alpha-keto and alpha-hydroxy acids in bodily
fluids.[12]

Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the initial steps in the catabolism of valine, leading to the
formation of (S)-2-Hydroxy-3-methylbutanoic acid.
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Valine Catabolism and Formation of (S)-2-Hydroxy-3-methylbutanoic acid

Valine

Transamination Sridiizere el
I aminotransferase (BCAT)
o-Ketoisovalerate

Branched-chain a-keto acid Oxidative Dec e'n rboxylation Alternative Pathway
dehydrogenase (BCKDH) complex jrooxy (elevated in MSUD)
|
I
I
Isobutyryl-CoA

Further Metabolism

(S)-2-Hydroxy-3-methylbutanoic acid

Succinyl-CoA
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Caption: Simplified valine catabolism pathway.

Safety Information

(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant.
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e Hazard Statements:
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[3]

 Precautionary Statements:

o

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

[¢]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

o

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest due to its chirality
and its role in both chemical synthesis and human metabolism. A thorough understanding of its
chemical properties, reactivity, and biological context is essential for researchers in drug
development and related scientific fields. The protocols and data presented in this guide offer a
foundational resource for the synthesis, analysis, and application of this important chiral
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6536377/
https://pubmed.ncbi.nlm.nih.gov/1583867/
https://pubmed.ncbi.nlm.nih.gov/1583867/
https://pubmed.ncbi.nlm.nih.gov/1583867/
https://www.researchgate.net/figure/Schematic-metabolic-pathway-of-BCAAs-in-human-BCAAs-leucine-isoleucine-and-valine_fig1_355182374
https://metabolomics.creative-proteomics.com/resource/bcaa-metabolism-pathways-mechanisms-regulation.htm
https://metabolomics.creative-proteomics.com/resource/bcaa-metabolism-pathways-mechanisms-regulation.htm
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Hydroxy-3-methylbutanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Hydroxy-3-methylbutanoic-acid
https://spectrabase.com/compound/EZdMp65OzDA
https://en.wikipedia.org/wiki/Maple_syrup_urine_disease
https://emedicine.medscape.com/article/946234-overview
https://emedicine.medscape.com/article/946234-overview
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2441067&Mask=200
https://www.researchgate.net/figure/Urinary-organic-acids-from-a-patient-with-maple-syrup-urine-disease-MSUD-diagnostic_fig10_259521161
https://pubmed.ncbi.nlm.nih.gov/25680940/
https://pubmed.ncbi.nlm.nih.gov/25680940/
https://www.benchchem.com/product/b555094#s-2-hydroxy-3-methylbutanoic-acid-chemical-properties
https://www.benchchem.com/product/b555094#s-2-hydroxy-3-methylbutanoic-acid-chemical-properties
https://www.benchchem.com/product/b555094#s-2-hydroxy-3-methylbutanoic-acid-chemical-properties
https://www.benchchem.com/product/b555094#s-2-hydroxy-3-methylbutanoic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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